molecular formula C7H2Cl3IN2 B1624301 2,6,7-Trichloro-3-iodoimidazo[1,2-A]pyridine CAS No. 194228-60-9

2,6,7-Trichloro-3-iodoimidazo[1,2-A]pyridine

Cat. No. B1624301
M. Wt: 347.4 g/mol
InChI Key: VJLMFIOCNLMYFY-UHFFFAOYSA-N
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Description

2,6,7-Trichloro-3-iodoimidazo[1,2-A]pyridine is a chemical compound with the molecular formula C7H2Cl3IN2 . It is a derivative of imidazo[1,2-a]pyridine, which is an important fused bicyclic heterocycle recognized for its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, including 2,6,7-Trichloro-3-iodoimidazo[1,2-A]pyridine, can be achieved through various methods. One such method involves the chemodivergent synthesis from α-bromoketones and 2-aminopyridines . In this process, N-(Pyridin-2-yl)amides and 3-bromoimidazopyridines are synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .


Molecular Structure Analysis

The molecular structure of 2,6,7-Trichloro-3-iodoimidazo[1,2-A]pyridine comprises a fused bicyclic heterocycle, which is a common feature in imidazo[1,2-a]pyridine derivatives . This structure is significant in medicinal chemistry due to its wide range of applications .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives, including 2,6,7-Trichloro-3-iodoimidazo[1,2-A]pyridine, can undergo various chemical reactions. For instance, they can be synthesized from α-bromoketones and 2-aminopyridines under different reaction conditions . The reaction conditions are mild and metal-free, and the versatile 3-bromoimidazopyridines could be further transferred to other skeletons .


Physical And Chemical Properties Analysis

The molecular weight of 2,6,7-Trichloro-3-iodoimidazo[1,2-A]pyridine is 347.37 . More detailed physical and chemical properties were not found in the search results.

Safety And Hazards

While specific safety and hazard information for 2,6,7-Trichloro-3-iodoimidazo[1,2-A]pyridine was not found in the search results, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin and eyes, and avoiding ingestion and inhalation .

Future Directions

Imidazo[1,2-a]pyridine derivatives, including 2,6,7-Trichloro-3-iodoimidazo[1,2-A]pyridine, have potential applications in medicinal chemistry, particularly in the development of new drugs for tuberculosis . Future research may focus on exploring these applications further and developing more efficient synthesis methods .

properties

IUPAC Name

2,6,7-trichloro-3-iodoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3IN2/c8-3-1-5-12-6(10)7(11)13(5)2-4(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLMFIOCNLMYFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN2C1=NC(=C2I)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00446626
Record name 2,6,7-Trichloro-3-iodoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6,7-Trichloro-3-iodoimidazo[1,2-A]pyridine

CAS RN

194228-60-9
Record name 2,6,7-Trichloro-3-iodoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the preparation of compound 19, compound 16 (1.7 g, 7.7 mmol) was treated with NIS to give 2.2 g (82%) of compound 25 as a white crystalline solid.
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1.7 g
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82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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